Methyl acetyl-isolithocholate
Description
Methyl acetyl-isolithocholate (CAS 1255-51-2) is a bile acid derivative with the chemical name Cholan-24-oic acid, 3-(acetyloxy)-, methyl ester (3α,5β configuration). It is a methylated and acetylated form of lithocholic acid, a secondary bile acid. Key physicochemical properties derived from computational methods (Joback, Crippen, and McGowan) and NIST databases include:
- Molecular weight: 362.730 g/mol .
- Thermodynamic properties: Gibbs free energy change (ΔfG°): 74.81 kJ/mol Enthalpy change (ΔfH°gas): -1,026.86 kJ/mol LogP (log10 octanol/water partition coefficient): 5.68 Water solubility (log10WS): -5.65 Critical temperature (Tc): 1,232.41 K Critical pressure (Pc): 4.67 atm .
These properties suggest high lipid solubility and low volatility, typical of steroidal bile acid derivatives.
Properties
CAS No. |
56085-36-0 |
|---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H44O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h17,19-24H,6-16H2,1-5H3 |
InChI Key |
DVIUCIPCTDVQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl acetyl-isolithocholate typically involves the esterification of lithocholic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl acetyl-isolithocholate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of lithocholic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl acetyl-isolithocholate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions
Biology: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of liver diseases and certain types of cancer
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of methyl acetyl-isolithocholate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues: Bile Acid Derivatives
Methyl acetyl-isolithocholate belongs to a class of modified bile acids. Comparisons with other bile acid esters highlight distinct functional group modifications:

Key Findings :
- The acetyloxy group in this compound increases its polarity slightly compared to non-acetylated lithocholic acid methyl ester, reducing logP by ~0.5 units .
- Dehydroabietic acid methyl ester (CAS 12 from ), a diterpene resin acid ester, exhibits higher hydrophobicity (logP ~6.1) due to its aromatic structure, making it less soluble in aqueous systems than bile acid derivatives .
Functional Analogues: Methyl Esters of Bioactive Molecules
Methyl esters are common in pharmaceuticals and natural products. A comparison with methyl shikimate () and methyl acetate () reveals functional diversity:
Key Findings :
Key Findings :
- This compound’s steroidal structure likely confers lower reactivity compared to small, electrophilic esters like methyl isothiocyanate, which require stringent safety protocols .
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